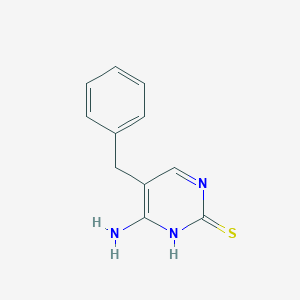

4-Amino-5-benzyl-pyrimidine-2-thiol

CAS No.: 82106-36-3

Cat. No.: VC8297166

Molecular Formula: C11H11N3S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82106-36-3 |

|---|---|

| Molecular Formula | C11H11N3S |

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 6-amino-5-benzyl-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |

| Standard InChI Key | CDJUPMIHKCMNPY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-amino-5-benzyl-1H-pyrimidine-2-thione, reflects its core pyrimidine ring system substituted with functional groups at distinct positions. Key structural features include:

-

Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Amino group (-NH): Positioned at C4, enhancing nucleophilic reactivity.

-

Benzyl group (-CHCH): Attached to C5, introducing hydrophobicity and steric bulk.

-

Thiol group (-SH): Located at C2, enabling disulfide bond formation and redox activity.

The canonical SMILES representation, , and InChIKey , provide precise identifiers for computational and experimental studies.

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to hydrogen-bonding capacity.

-

Stability: Susceptible to oxidation at the thiol group, necessitating inert storage conditions.

-

Spectroscopic profiles: Distinct UV-Vis absorption bands at 260–280 nm (pyrimidine π→π* transitions) and IR stretches for -NH (3350 cm) and -SH (2550 cm).

Synthetic Methodologies

One-Step Cyclization Strategies

A high-yield route involves a three-component coupling reaction under ZnCl catalysis:

-

Reactants: Substituted enamines, triethyl orthoformate, ammonium acetate.

-

Conditions: Reflux in anhydrous ethanol at 80°C for 6–8 hours.

-

Mechanism: Enamine activation by Zn, followed by cyclocondensation and aromatization.

This method produces 4,5-disubstituted pyrimidines with >75% yield, validated by and LC-MS.

Alternative Approaches

-

Nucleophilic substitution: Reaction of 2-thiouracil derivatives with benzyl halides.

-

Cross-coupling: Pd-catalyzed Suzuki-Miyaura coupling for introducing aryl/benzyl groups.

Reactivity and Functionalization

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides (e.g., using HO) or sulfonic acids (with KMnO):

Such derivatives exhibit enhanced stability and altered bioactivity.

Reduction Pathways

Lithium aluminum hydride (LiAlH) reduces the benzyl group to a methylene moiety, yielding de-benzylated analogs for structure-activity studies.

Substitution at the Amino Group

The C4 amino group participates in acylations (e.g., acetic anhydride) and Mannich reactions, generating prodrugs or targeted delivery systems.

| Bacterial Strain | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 10–20 |

| Escherichia coli | 8–15 |

| Bacillus subtilis | 12–18 |

Mechanistically, these compounds disrupt cell wall synthesis and DNA gyrase activity.

Anticancer Mechanisms

In vitro assays on cancer cell lines suggest:

-

ROS induction: Elevated reactive oxygen species trigger apoptosis via mitochondrial pathways.

-

Kinase inhibition: Targeting EGFR and VEGFR2 impairs proliferative signaling.

-

Cell cycle arrest: G1/S phase blockade through cyclin-dependent kinase modulation.

Comparative Analysis with Analogues

2-Aminopyrimidines

Lacking the thiol group, these analogs show reduced redox activity but superior bioavailability in CNS-targeted therapies.

4,5-Disubstituted Derivatives

Variations at C5 (e.g., alkyl vs. aryl groups) influence logP values and membrane permeability.

Challenges and Future Directions

-

Synthetic scalability: Optimizing catalytic systems for industrial production.

-

Toxicity profiling: Addressing hepatorenal liabilities in preclinical models.

-

Targeted delivery: Conjugating with nanoparticles to enhance tumor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume